4-(1H-pyrazol-1-yl)pyrimidin-5-amine
Overview
Description
4-(1H-pyrazol-1-yl)pyrimidin-5-amine is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Mechanism of Action
- The primary target of 4-(1H-pyrazol-1-yl)pyrimidin-5-amine is cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that plays a crucial role in cell cycle regulation. It is activated by binding to cyclin A or E and phosphorylation at its Thr160 residue by the CDK-activating kinase (CAK). CDK2 is involved in cell cycle progression, DNA replication, and transcriptional regulation .
- This compound inhibits CDK2 by binding to its active site. This interaction prevents CDK2 from phosphorylating its downstream targets, including retinoblastoma protein (Rb). As a result, cell cycle progression is disrupted, leading to cell cycle arrest and apoptosis .
- The affected pathways include the cell cycle control pathway. By inhibiting CDK2, this compound disrupts the G1/S transition, preventing cell division. Additionally, reduced phosphorylation of Rb affects downstream gene expression and cell fate .
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrazol-1-yl)pyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyrimidine with hydrazine to form the pyrazole ring, followed by amination at the 5-position of the pyrimidine ring . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(1H-pyrazol-1-yl)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the 4-position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-(1H-pyrazol-1-yl)pyrimidin-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
5-Amino-pyrazoles: These compounds have a similar pyrazole ring but differ in the attached functional groups and their positions.
Uniqueness: 4-(1H-pyrazol-1-yl)pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-pyrazol-1-ylpyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-4-9-5-10-7(6)12-3-1-2-11-12/h1-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCFQHNKENASGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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